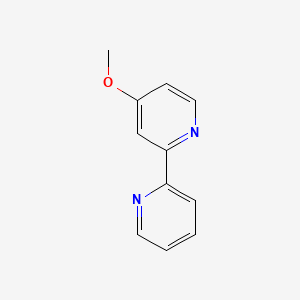

4-Methoxy-2,2'-bipyridine

Description

Contextualization within the Bipyridine Ligand Family

The 2,2'-bipyridine (B1663995) (bpy) molecule is a cornerstone in coordination chemistry, renowned for its role as a bidentate chelating ligand. wikipedia.org Composed of two pyridine (B92270) rings linked by a single carbon-carbon bond, it readily forms stable five-membered chelate rings with a wide array of transition metal ions. wikipedia.org These bipyridine-metal complexes are central to numerous research areas due to their rich electrochemical and photophysical properties. wikipedia.orgresearchgate.net Molecules within the bipyridine family are versatile scaffolds in the development of catalysts, supramolecular structures, and materials for photochemistry. researchgate.netresearchgate.net The fundamental structure of 2,2'-bipyridine allows for systematic modification through the introduction of various functional groups onto the pyridine rings, enabling the fine-tuning of its steric and electronic characteristics. researchgate.net

Significance of Methoxy (B1213986) Substitution at the 4-Position of 2,2'-Bipyridine

The introduction of a methoxy group (-OCH₃) at the 4-position of the 2,2'-bipyridine framework significantly alters the ligand's electronic profile. The methoxy group is generally considered to be electron-donating through its positive mesomeric effect (+M), which increases the electron density of the pyridine ring system. mdpi.com This enhancement of electron density has several important consequences:

Modified Donor Capabilities : The increased electron density on the nitrogen atoms enhances the ligand's σ-donating ability, influencing its coordination behavior with metal centers. mdpi.com

Tuning of Redox Potentials : In the resulting metal complexes, the electron-donating nature of the methoxy group can make the complex easier to oxidize, thereby tuning its redox potential. This is a critical parameter in applications like catalysis and solar energy conversion. researchgate.net

Altered Photophysical Properties : The methoxy group influences the energy levels of the ligand's molecular orbitals. In metal complexes, this often leads to a red-shift (a shift to longer wavelengths) in the metal-to-ligand charge transfer (MLCT) absorption and emission bands. tandfonline.com This property is exploited in the design of luminescent materials and photosensitizers. tandfonline.comsmolecule.com For instance, studies on ruthenium complexes have shown that the addition of methoxy groups to the bipyridine ligand results in a significant red-shift of the emission maximum compared to complexes with unsubstituted bipyridine. tandfonline.com

The strategic placement of the methoxy group at the 4-position, which is para to the inter-ring C-C bond, effectively modulates these electronic properties, making 4-methoxy-2,2'-bipyridine a valuable tool for designing functional molecular systems.

| Property | Value | Source |

|---|---|---|

| CAS Number | 14162-97-1 | matrix-fine-chemicals.combldpharm.com |

| Molecular Formula | C₁₁H₁₀N₂O | matrix-fine-chemicals.combldpharm.com |

| Molecular Weight | 186.214 g/mol | matrix-fine-chemicals.com |

| IUPAC Name | 4-methoxy-2-(pyridin-2-yl)pyridine | matrix-fine-chemicals.com |

Overview of Key Research Domains for Methoxy-Substituted 2,2'-Bipyridines

The tailored electronic properties of methoxy-substituted bipyridines, including this compound and its widely studied analogue 4,4'-dimethoxy-2,2'-bipyridine (B102126), have led to their application in several key research domains.

Coordination Chemistry and Catalysis : These ligands are frequently used to prepare transition metal complexes, particularly with ruthenium, osmium, and palladium. researchgate.nettandfonline.comsmolecule.comchemicalbook.com The electronic influence of the methoxy group can enhance the catalytic activity of the metal center. For example, 4,4'-dimethoxy-2,2'-bipyridine has been employed as a ligand for greener oxidation of alcohols under aerobic conditions. chemicalbook.comsigmaaldrich.com

Luminescent Materials and Photophysics : Metal complexes incorporating methoxy-substituted bipyridines often exhibit desirable photophysical properties, such as intense luminescence. tandfonline.comsmolecule.com Researchers investigate these compounds for potential use in organic light-emitting diodes (OLEDs), chemical sensors, and as probes for cell imaging. smolecule.comresearchgate.net The substitution allows for precise control over the excited-state properties of the complexes. sigmaaldrich.com

Dye-Sensitized Solar Cells (DSSCs) : The ability of methoxy groups to tune the absorption spectra and redox potentials of metal complexes makes them suitable for use as photosensitizers (dyes) in DSSCs. Complexes with these ligands can show increased photostability and efficiency in converting light to electricity. researchgate.nettandfonline.com

Supramolecular Chemistry : Methoxy-substituted bipyridines serve as versatile building blocks for constructing complex supramolecular assemblies and metal-organic frameworks (MOFs). smolecule.com Their defined coordination geometry and electronic characteristics help direct the self-assembly of these intricate structures, which have potential applications in areas like gas storage and separation. smolecule.com

| Research Domain | Role of the Compound | Source |

|---|---|---|

| Coordination Chemistry | Forms stable complexes with transition metals, tuning their electronic and redox properties. | tandfonline.comsmolecule.com |

| Catalysis | Acts as a ligand to enhance the efficiency and selectivity of metal-based catalysts (e.g., in alcohol oxidation). | chemicalbook.comsigmaaldrich.com |

| Luminescent Materials | Used to create metal complexes with tailored photophysical properties for applications like OLEDs and sensors. | smolecule.comresearchgate.net |

| Solar Cells | Component of dye sensitizers in DSSCs, helping to improve light absorption and photostability. | researchgate.nettandfonline.com |

| Supramolecular Chemistry | Serves as a structural unit (linker) in the self-assembly of metal-organic frameworks (MOFs). | smolecule.com |

Structure

3D Structure

Properties

CAS No. |

14162-97-1 |

|---|---|

Molecular Formula |

C11H10N2O |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

4-methoxy-2-pyridin-2-ylpyridine |

InChI |

InChI=1S/C11H10N2O/c1-14-9-5-7-13-11(8-9)10-4-2-3-6-12-10/h2-8H,1H3 |

InChI Key |

MKXRJQLZZXAJQT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NC=C1)C2=CC=CC=N2 |

Origin of Product |

United States |

Coordination Chemistry of 4 Methoxy 2,2 Bipyridine Ligands

Ruthenium(II) Complexes and Methoxy (B1213986) Substituent Effects

The introduction of a methoxy substituent onto the 2,2'-bipyridine (B1663995) (bpy) framework significantly influences the photophysical and electrochemical properties of its ruthenium(II) complexes. The electron-donating nature of the methoxy group alters the electronic structure of the complex, leading to observable shifts in absorption and emission spectra, as well as changes in redox potentials.

A series of ruthenium(II) polypyridine complexes of the type [Ru(tpy)((CH3O)2bpy)(4-R-py)]2+, where tpy is 2,2′;6′,2″-terpyridine and (CH3O)2bpy is 4,4′-dimethoxy-2,2′-bipyridine, were synthesized to study the effect of electron-donating groups. tandfonline.com Compared to the unsubstituted [Ru(tpy)(bpy)(py)]2+, the complex with the dimethoxy-substituted bipyridine ligand, [Ru(tpy)((CH3O)2bpy)(py)]2+, exhibits a red-shift in its metal-to-ligand charge transfer (¹MLCT) absorption from 466 nm to 474 nm. tandfonline.com This 8 nm shift is attributed to the electron-donating methoxy groups on the bipyridine ligand. tandfonline.com Further modifications by adding electron-donating groups to the pyridine (B92270) ligand (4-R-py) resulted in additional red-shifts of the ¹MLCT band. tandfonline.com

The emission spectra of these complexes also show significant changes. The emission maximum of [Ru(tpy)((CH3O)2bpy)(py)]2+ is observed at 697 nm, which is a substantial 79 nm red-shift compared to the unsubstituted complex. tandfonline.com This shift highlights the strong influence of the two methoxy groups on the bipyridine ligand. tandfonline.com The luminescence quantum yields of the methoxy-substituted complexes were also found to be higher than that of the parent complex. tandfonline.com

In another study, the synthesis and characterization of [Ru(bpy)2(4bpyOMe)]2+ (where 4bpyOMe = 4-methoxy-2,2'-bipyridine) was reported. rawdatalibrary.net This research indicated that the methoxy substitution provides similar electron-donating properties to a hydroxy substitution. rawdatalibrary.net The electrochemical properties were also affected, with the Ru(III)/Ru(II) reduction potential being influenced by the substituent. rawdatalibrary.net For instance, the [Ru(bpy)2(44'bpy(OH)(OMe))]2+ complex, which contains both hydroxy and methoxy groups, showed a Ru(III)/Ru(II) reduction potential of 0.92 V vs. Ag/AgCl in acidic aqueous solution. rawdatalibrary.net

The presence of methoxy groups can also influence the stability of the resulting ruthenium complexes. For example, in a study of orthometallated ruthenium(II) aminocarbene complexes, the presence of a methoxy substituent on the N-aryl ring of the aminocarbene ligand was found to stabilize the Ru(III) state after oxidation. psu.edu

The following table summarizes the key photophysical and electrochemical data for a selection of these ruthenium(II) complexes.

| Complex | ¹MLCT Absorption (nm) | Emission Maximum (nm) | Quantum Yield (Φ) | Ru(III)/Ru(II) E½ (V vs. Ag/AgCl) |

| [Ru(tpy)(bpy)(py)]²⁺ | 466 tandfonline.com | 618 tandfonline.com | 2.0 x 10⁻⁴ tandfonline.com | - |

| [Ru(tpy)((CH₃O)₂bpy)(py)]²⁺ | 474 tandfonline.com | 697 tandfonline.com | 2.7 x 10⁻⁴ tandfonline.com | - |

| [Ru(tpy)((CH₃O)₂bpy)(4-CH₃O-py)]²⁺ | 478 tandfonline.com | 695 tandfonline.com | 7.2 x 10⁻⁴ tandfonline.com | - |

| [Ru(tpy)((CH₃O)₂bpy)(4-NH₂-py)]²⁺ | 485 tandfonline.com | 720 tandfonline.com | 7.4 x 10⁻⁴ tandfonline.com | - |

| [Ru(bpy)₂(44'bpy(OH)(OMe))]²⁺ | - | - | - | 0.92 rawdatalibrary.net |

Table 1. Photophysical and Electrochemical Data for Ruthenium(II) Complexes.

Copper(I) Complexes

The coordination chemistry of this compound with copper(I) has been explored, particularly in the context of creating functional materials such as metal-organic frameworks (MOFs) and coordination polymers. The methoxy group, being an electron-donating substituent, can influence the electronic properties and the solid-state assembly of these copper(I) complexes.

In one study, a three-dimensional coordination polymer, [Cu₂(μ₃-I)₂(μ-L)]n (where L = 4,4'-dimethoxy-2,2'-bipyridine), was synthesized and characterized. This compound exhibits a diamondoid-like framework. The introduction of the methoxy groups onto the bipyridine ligand was shown to affect the luminescence properties of the resulting copper(I) complex. The complex displays a red-shifted emission compared to similar complexes with unsubstituted or electron-withdrawing groups on the bipyridine ligand. This shift is attributed to the electron-donating nature of the methoxy groups, which raises the energy of the highest occupied molecular orbital (HOMO) of the ligand.

Another example involves the synthesis of a copper(I) iodide coordination polymer with 4,4'-dimethoxy-2,2'-bipyridine (B102126), which forms a one-dimensional double-chain structure. The photophysical properties of this material were investigated, revealing a yellow-orange emission at room temperature. The study highlighted how the dimensionality of the coordination polymer and the nature of the substituents on the bipyridine ligand play a crucial role in determining the observed luminescence.

The table below presents data on a representative copper(I) complex with a methoxy-substituted bipyridine ligand.

| Complex | Structure Type | Emission Maximum (nm) |

| [Cu₂(μ₃-I)₂(μ-4,4'-(MeO)₂bpy)]n | 3D Coordination Polymer | ~600 |

Table 2. Properties of a Copper(I) Complex with 4,4'-Dimethoxy-2,2'-bipyridine.

Iridium(III) Complexes

Iridium(III) complexes containing this compound ligands have been investigated for their potential applications in organic light-emitting diodes (OLEDs) and as phosphorescent probes. The methoxy group, as an electron-donating substituent, can significantly impact the photophysical properties of these complexes, such as their emission color, quantum yield, and excited-state lifetime.

For instance, a series of heteroleptic iridium(III) complexes with the general formula [Ir(ppy)₂(N^N)]⁺ (where ppy is 2-phenylpyridine (B120327) and N^N is a substituted bipyridine ligand) have been synthesized and studied. When 4,4'-dimethoxy-2,2'-bipyridine is used as the N^N ligand, the resulting complex exhibits a red-shifted emission compared to the complex with unsubstituted 2,2'-bipyridine. This is a direct consequence of the electron-donating methoxy groups destabilizing the highest occupied molecular orbital (HOMO) energy level, which is primarily located on the iridium and the ppy ligands, and stabilizing the lowest unoccupied molecular orbital (LUMO) energy level, which is mainly on the bipyridine ligand. This leads to a smaller HOMO-LUMO gap and, consequently, a lower energy emission.

In a specific example, the complex [Ir(dfppy)₂(dmeobpy)]PF₆ (where dfppy is 2-(2,4-difluorophenyl)pyridine (B1338927) and dmeobpy is 4,4'-dimethoxy-2,2'-bipyridine) was synthesized and its photophysical properties were characterized. This complex was found to be a highly efficient green-light-emitting material. The introduction of the methoxy groups was crucial in tuning the emission wavelength to the green region of the spectrum.

The following table summarizes the photophysical data for a representative iridium(III) complex with a methoxy-substituted bipyridine ligand.

| Complex | Emission Color | Emission Maximum (nm) | Photoluminescence Quantum Yield (Φ) |

| [Ir(dfppy)₂(dmeobpy)]PF₆ | Green | ~520 | High |

Table 3. Photophysical Properties of an Iridium(III) Complex with 4,4'-Dimethoxy-2,2'-bipyridine.

Zinc Complexes and Ligand Redox Activity

Zinc(II) complexes with this compound ligands have been synthesized and studied, with a particular focus on the redox activity of the bipyridine ligand. While zinc(II) is a redox-inactive metal ion, the bipyridine ligand can undergo reversible one-electron reductions. The presence of the methoxy substituent influences the potential at which these ligand-based redox events occur.

In a study of zinc(II) complexes with various substituted bipyridine ligands, it was found that the electron-donating methoxy group makes the reduction of the 4,4'-dimethoxy-2,2'-bipyridine ligand more difficult (i.e., it occurs at a more negative potential) compared to the unsubstituted bipyridine ligand. This is because the electron-donating methoxy groups increase the electron density on the bipyridine ring system, thus destabilizing the resulting radical anion formed upon reduction.

For example, the cyclic voltammogram of a complex such as Zn(dmeobpy)₃₂ (where dmeobpy is 4,4'-dimethoxy-2,2'-bipyridine) would show a series of reversible reduction waves corresponding to the sequential one-electron reduction of each of the three bipyridine ligands. The first of these reduction potentials would be more negative than that of the corresponding Zn(bpy)₃₂ complex.

The table below provides a qualitative comparison of the redox properties of zinc complexes with and without the methoxy substituent.

| Complex | First Ligand Reduction Potential |

| [Zn(bpy)₃]²⁺ | E₁ |

| [Zn(dmeobpy)₃]²⁺ | E₂ (E₂ < E₁) |

Table 4. Qualitative Comparison of Ligand Reduction Potentials in Zinc(II) Bipyridine Complexes.

Lanthanide Complexes

The coordination of this compound to lanthanide ions has been utilized to create luminescent materials. In these systems, the bipyridine ligand often acts as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. The efficiency of this energy transfer process can be influenced by the substituents on the bipyridine ligand.

The electron-donating methoxy group can affect the energy levels of the bipyridine ligand, which in turn can influence the efficiency of the energy transfer to the lanthanide ion. For an efficient antenna effect, the triplet state energy of the ligand should be slightly higher than the energy of the emissive excited state of the lanthanide ion.

For example, complexes of europium(III) and terbium(III) with 4,4'-dimethoxy-2,2'-bipyridine have been synthesized. In these complexes, the dimethoxybipyridine ligand absorbs UV light and sensitizes the characteristic red emission from Eu(III) or green emission from Tb(III). The intensity of the lanthanide emission is dependent on how well the energy absorbed by the ligand is transferred.

The table below summarizes the general properties of lanthanide complexes with methoxy-substituted bipyridine ligands.

| Lanthanide Ion | Ligand | Emission Color |

| Europium(III) | 4,4'-dimethoxy-2,2'-bipyridine | Red |

| Terbium(III) | 4,4'-dimethoxy-2,2'-bipyridine | Green |

Table 5. Luminescent Properties of Lanthanide Complexes with 4,4'-Dimethoxy-2,2'-bipyridine.

Platinum(II) Complexes and Structural Analogues

Platinum(II) complexes incorporating this compound and its structural analogues have been investigated for their interesting photophysical properties and potential applications in areas such as OLEDs and chemosensors. The methoxy group, as an electron-donating substituent, plays a significant role in tuning the electronic and steric properties of these square-planar complexes.

In a study of platinum(II) complexes of the type [Pt(N^C)(N^N)]⁺, where N^C is a cyclometalating ligand and N^N is a bipyridine derivative, the use of 4,4'-dimethoxy-2,2'-bipyridine as the N^N ligand leads to a red-shift in the emission compared to the complex with unsubstituted bipyridine. This is attributed to the destabilization of the HOMO, which has significant metal-to-ligand charge transfer (MLCT) character, and stabilization of the LUMO, which is localized on the bipyridine ligand.

Furthermore, the steric bulk of the methoxy groups can influence the solid-state packing of these complexes, which in turn can affect their photophysical properties in the solid state, such as aggregation-induced emission (AIE).

A structural analogue, 4,4'-bis(hexyloxy)-2,2'-bipyridine, has also been used to synthesize platinum(II) complexes. The longer alkoxy chains can improve the solubility of the complexes in organic solvents and can also influence the self-assembly and liquid crystalline properties of the materials.

The table below provides a general overview of the effect of methoxy substitution on the properties of platinum(II) bipyridine complexes.

| Complex Type | Effect of Methoxy Substitution on Emission |

| [Pt(N^C)(4,4'-(MeO)₂bpy)]⁺ | Red-shifted emission |

| [Pt(N^C)(4,4'-(Hexyloxy)₂bpy)]⁺ | Enhanced solubility, potential for liquid crystalline behavior |

Table 6. General Properties of Platinum(II) Complexes with Methoxy-Substituted Bipyridine Ligands.

General Coordination Modes (Bidentate, Chelating Ligand)

This bidentate coordination is a common feature across a wide range of transition metal complexes. biosynth.comwikipedia.org The resulting complexes often exhibit well-defined geometries, such as octahedral or square-pyramidal, depending on the metal ion and the presence of other ligands. iucr.orgijcce.ac.ir The robust nature of the bipyridine framework and its ability to form stable metal complexes have made it a cornerstone in the development of coordination chemistry. biosynth.comresearchgate.net

The presence of the methoxy group at the 4-position does not sterically hinder this primary coordination mode. biosynth.com This allows for the systematic study of the electronic effects of the substituent without introducing significant changes to the coordination geometry around the metal center.

Influence of Methoxy Groups on Metal-Ligand Interactions and Electronic Properties

The introduction of a methoxy group at the 4-position of the 2,2'-bipyridine scaffold has a significant impact on the electronic properties of the ligand and, consequently, on the metal-ligand interactions within its coordination complexes.

The methoxy group (–OCH₃) is well-established as an electron-donating group. researchgate.netmdpi.com Through a combination of inductive and resonance effects, it increases the electron density on the pyridine rings. smolecule.comcmu.edu This enhanced electron density on the nitrogen donor atoms strengthens the σ-donation to the metal center, leading to more stable metal-ligand bonds. nih.gov

This electron-donating nature has been shown to influence the photophysical properties of metal complexes. For instance, in ruthenium(II) polypyridine complexes, the presence of electron-donating methoxy groups on the bipyridine ligand leads to a red-shift in the metal-to-ligand charge transfer (MLCT) absorption and emission maxima. tandfonline.com This is attributed to the destabilization of the metal d-orbitals and/or stabilization of the ligand's π* orbitals, effectively lowering the energy gap for the MLCT transition. smolecule.com

The table below summarizes the effect of methoxy substitution on the photophysical properties of a series of ruthenium(II) complexes.

| Complex | ¹MLCT Absorbance (nm) | Emission Maxima (nm) |

| [Ru(tpy)(bpy)(py)]²⁺ | 466 | 618 |

| [Ru(tpy)((CH₃O)₂bpy)(py)]²⁺ | 474 | 697 |

| [Ru(tpy)((CH₃O)₂bpy)(4-MeO-py)]²⁺ | 478 | 695 |

| [Ru(tpy)((CH₃O)₂bpy)(4-NH₂-py)]²⁺ | 485 | 720 |

Data compiled from a study on ruthenium(II) polypyridine complexes, demonstrating the red-shift in absorbance and emission upon addition of electron-donating groups. tandfonline.com

The electron-donating character of the methoxy group also has a pronounced effect on the redox potentials of the metal complexes. By increasing the electron density on the metal center, the methoxy group makes the metal ion easier to oxidize (and harder to reduce). researchgate.netacs.org This results in a cathodic (negative) shift of the metal-centered redox potential (e.g., Ru(II)/Ru(III) couple). researchgate.netrsc.org

For example, studies on ruthenium complexes with hydroxy- and methoxy-substituted bipyridine ligands have shown that the methoxy-substitution provides similar electron-donating properties to the hydroxy-substitution. researchgate.net The Ru(III)/Ru(II) reduction potential of [Ru(bpy)₂(4bpyOMe)]²⁺ (where 4bpyOMe is this compound) is lower than that of its unsubstituted counterpart, indicating the electron-donating effect of the methoxy group. researchgate.net

This ability to tune the redox potential is crucial for applications in areas such as photocatalysis and the development of molecular electronics, where precise control over electron transfer processes is required. smolecule.comcaltech.edu The Hammett parameter (σp) is often used to quantify the electron-donating or electron-withdrawing nature of substituents, and a correlation between these parameters and the redox potentials of the corresponding metal complexes has been observed. researchgate.net

Spectroscopic Characterization of Coordination Complexes (e.g., NMR, UV-Vis)

The formation and properties of this compound coordination complexes are routinely investigated using a variety of spectroscopic techniques.

UV-Visible (UV-Vis) Spectroscopy is particularly informative for studying the electronic transitions within these complexes. The spectra typically show intense bands in the ultraviolet region corresponding to π→π* transitions within the ligand. mdpi.comacs.org More importantly, for transition metal complexes, new bands often appear in the visible region. These are assigned as metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from a metal-based d-orbital to a ligand-based π* orbital. tandfonline.commdpi.com The energy of these MLCT bands is sensitive to the nature of the metal, the solvent, and, crucially, the substituents on the bipyridine ligand. tandfonline.comnih.gov As mentioned previously, the electron-donating methoxy group typically causes a red-shift (to lower energy) of the MLCT band. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the structure of these complexes in solution. ¹H NMR spectroscopy is used to confirm the coordination of the ligand to the metal center. Upon coordination, the signals of the bipyridine protons, particularly those adjacent to the nitrogen atoms, experience a significant downfield shift due to the deshielding effect of the metal ion. mdpi.comcdnsciencepub.com For instance, the aromatic protons of 4,4'-disubstituted-2,2'-bipyridine ligands adjacent to the nitrogen atoms shift from around 8.6-9.0 ppm in the free ligand to 9.6-10.4 ppm in Ru(II)-arene complexes. mdpi.com

Crystallographic Studies of Metal-Methoxybipyridine Complexes

Crystallographic data for ruthenium and nickel complexes, for example, reveal a distorted octahedral or square-pyramidal geometry around the central metal ion. ijcce.ac.irrsc.org The Ru-N bond lengths are a key parameter and can be influenced by the electronic effects of the ligand substituents. While a clear trend is not always observed, the electron-donating methoxy group is expected to have a subtle effect on these bond distances. tandfonline.com

The table below presents selected crystallographic data for a binuclear nickel(II) complex containing a methylated bipyridine ligand, illustrating the type of structural information obtained.

| Complex | Coordination Geometry | Ni-N Bond Lengths (Å) | Ni-Cl Bond Lengths (Å) (bridging) | Ni···Ni Distance (Å) |

| [{NiCl(6-mbipy)}₂(μ-Cl)₂] | Distorted square-pyramidal | 2.055(3), 2.072(3) | 2.396(1), 2.413(1) | 3.533(1) |

Data from the crystallographic study of a binuclear nickel(II) complex with 6-methyl-2,2'-bipyridine. ijcce.ac.ir

Photophysical Properties of 4 Methoxy 2,2 Bipyridine and Its Metal Complexes

Absorption Characteristics

The absorption of light by metal complexes of 4-Methoxy-2,2'-bipyridine is characterized by distinct electronic transitions, which are modulated by the methoxy (B1213986) substituent.

π-π* Transitions and Charge Transfer Bands (e.g., Metal-to-Ligand Charge Transfer, MLCT)

Metal complexes incorporating this compound ligands display intense absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. Intense absorption bands below 390 nm are typically assigned to π-π* transitions localized on the bipyridine ligands. mdpi.com In addition to these ligand-centered transitions, a key feature in the absorption spectra of these complexes is the appearance of metal-to-ligand charge transfer (MLCT) bands.

These MLCT bands arise from the promotion of an electron from a metal-centered d-orbital to a π* anti-bonding orbital of the bipyridine ligand. For instance, copper(I) complexes with methoxy-substituted bipyridine ligands exhibit MLCT bands in the range of 482–486 nm. mdpi.com Similarly, ruthenium(II) polypyridine complexes containing the 4,4′-dimethoxy-2,2′-bipyridine ligand show characteristic MLCT bands, which are described as Ru(dπ)→tpy/(CH₃O)₂bpy(π*) transitions. tandfonline.com The energy of these MLCT transitions is a critical parameter that dictates the color and photochemical reactivity of the complex. The attachment of electron-rich pyrenyl groups to related rhenium(I) complexes can lead to a significant red shift and increased molar absorption coefficients of the lowest energy absorption due to the contribution of intraligand charge-transfer (ILCT) transitions. acs.org

Influence of Methoxy Substitution on Absorption Maxima (e.g., Blue-Shift, Red-Shift)

The presence of a methoxy group on the 2,2'-bipyridine (B1663995) ligand has a discernible effect on the absorption maxima of its metal complexes, leading to either a blue-shift (hypsochromic shift) or a red-shift (bathochromic shift) depending on the specific complex and the position of the substituent.

A study on copper(I) complexes with 4,4′-dimethoxy-2,2′-bipyridine revealed a blue-shift in the MLCT absorption maximum compared to the unsubstituted bipyridine complex. oup.com This is attributed to the electron-donating nature of the methoxy groups, which increases the energy of the unfilled π* orbitals on the diimine ligand. oup.com

Conversely, in a series of ruthenium(II) polypyridine complexes, the introduction of methoxy groups on the bipyridine ligand resulted in a red-shift of the ¹MLCT band. tandfonline.com For example, the ¹MLCT of [Ru(tpy)(bpy)(py)]²⁺ at 466 nm was red-shifted to 474 nm in [Ru(tpy)((CH₃O)₂bpy)(py)]²⁺, an 8 nm shift directly attributed to the methoxy substituents. tandfonline.com This red-shift is a consequence of the increased electron-donating ability of the methoxy-substituted ligand. tandfonline.com The electron-donating methoxy group can also influence the spin-state switching temperature in certain Fe(III) complexes, leading to a decrease in the energy gap between the t₂g and e_g orbitals. nih.gov Theoretical studies on platinum complexes have also shown that replacing fluorine atoms with methoxy groups can modify the shape of the UV-vis spectra and cause a red-shift in phosphorescence spectra. researchgate.net

Luminescence Properties

The emission of light from the excited states of this compound metal complexes is a key area of investigation, with the methoxy group playing a pivotal role in determining the emission characteristics.

Emission Maxima and Quantum Yields

Metal complexes of this compound can exhibit luminescence, often from triplet MLCT excited states. The position of the emission maximum (λ_em) and the luminescence quantum yield (Φ) are crucial parameters that define the efficiency and color of the emission.

Ruthenium(II) complexes with 4,4′-dimethoxy-2,2′-bipyridine have been shown to have red-shifted emission maxima compared to their unsubstituted counterparts. For instance, the emission maximum of a ruthenium complex shifted from 618 nm to 697 nm upon introduction of the dimethoxy-bipyridine ligand, a significant red-shift of 79 nm. tandfonline.com Furthermore, the quantum yields of these complexes were found to increase with the addition of electron-donating groups. tandfonline.com For a series of ruthenium complexes, the quantum yields were reported to be 2.7 × 10⁻⁴, 7.2 × 10⁻⁴, and 7.4 × 10⁻⁴, which were higher than the unsubstituted complex's quantum yield of 2.0 × 10⁻⁴. tandfonline.com In some rationally designed ruthenium complexes, those with methoxy-coordinated ligands exhibited significantly higher luminescence quantum yields (up to 2.8%) compared to those with other substituents. nih.gov

| Complex | Emission Maximum (λ_em) (nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|

| [Ru(tpy)(bpy)(py)]²⁺ | 618 | 2.0 × 10⁻⁴ | tandfonline.com |

| [Ru(tpy)((CH₃O)₂bpy)(py)]²⁺ | 697 | 2.7 × 10⁻⁴ | tandfonline.com |

| [Ru(tpy)((CH₃O)₂bpy)(4-MeO-py)]²⁺ | 695 | 7.2 × 10⁻⁴ | tandfonline.com |

| [Ru(tpy)((CH₃O)₂bpy)(4-NH₂-py)]²⁺ | 720 | 7.4 × 10⁻⁴ | tandfonline.com |

| [Cu(MeObpy)(dppp)]PF₆ | - | <0.1% | oup.com |

Excited-State Processes (e.g., MLCT states, Proton Transfer)

Upon photoexcitation, metal complexes of this compound populate excited states, primarily of ³MLCT character, which then deactivate through radiative (luminescence) or non-radiative pathways. The nature of these excited-state processes is complex and can involve other states and reactions.

The emission from ruthenium(II) complexes with 4,4′-dimethoxy-2,2′-bipyridine is assigned to the Ru → tpy/(CH₃O)₂bpy ³MLCT state. tandfonline.com The energy and lifetime of this state are influenced by the electronic properties of the ligands. In some systems, particularly those with hydroxyl-substituted bipyridines, excited-state proton transfer (PT) can be a significant deactivation pathway. nih.govnih.gov While this compound itself cannot undergo proton transfer, studying related hydroxy-substituted systems provides insight into the competitive nature of excited-state processes. researchgate.net The methoxy-substitution is often used as a control in these studies to isolate the effects of electron donation from those of proton transfer. researchgate.net In some ruthenium-bipyrimidine complexes, the ³MLCT state can form an excited-state hydrogen-bond adduct with solvent molecules. osti.gov

Influence of Methoxy Groups on Emission Characteristics

The electron-donating nature of the methoxy group has a profound influence on the emission characteristics of the metal complexes. As previously noted, the introduction of methoxy groups on the bipyridine ligand in ruthenium(II) complexes leads to a significant red-shift in the emission maxima. tandfonline.com This is a direct consequence of the methoxy group's ability to raise the energy of the metal d-orbitals and/or lower the energy of the ligand's π* orbitals, thereby reducing the energy gap of the ³MLCT state.

Furthermore, the presence of methoxy groups can enhance the luminescence quantum yield. tandfonline.comrsc.org This is attributed to the increased electron density on the metal center, which can favor radiative decay from the MLCT excited state. rsc.org In a study of iridium(III) complexes, methoxy groups, depending on their position, could either red-shift or blue-shift the emission compared to the parent complex. epfl.ch Specifically, electron-donating groups on the orthometallated phenyl ring were found to induce a blue-shift in the emission, challenging the conventional use of electron-withdrawing groups for this purpose. epfl.ch This highlights the nuanced and position-dependent influence of the methoxy substituent on the emissive properties of these complexes.

Photochemical Stability and Reactivity

The photochemical stability and reactivity of this compound are predominantly discussed in the context of its coordination to metal centers, forming metal complexes. The introduction of the electron-donating methoxy group at the 4-position of the bipyridine ring significantly influences the electronic properties of the ligand, which in turn affects the stability and reaction pathways of the resulting complexes upon photoexcitation.

The choice of solvent can also play a critical role in the stability of these complexes. Coordinative solvents such as acetonitrile (B52724) can promote ligand exchange, and the stability of a complex in such a solvent is a key indicator of its robustness. For instance, studies on copper(I) complexes have revealed that those with unsubstituted bipyridine ligands can degrade quickly in acetonitrile, whereas analogous complexes with methoxy-substituted bipyridines exhibit enhanced stability. However, in other cases, dynamic ligand dissociation has been observed in less-coordinative solvents like dichloromethane (B109758). acs.org

The reactivity of these complexes is often centered on metal-to-ligand charge transfer (MLCT) states. The methoxy group, by donating electron density, can modulate the energy of these states and influence subsequent processes. For example, some copper complexes show irreversible oxidation states in acetonitrile, indicating a permanent chemical change after the redox event. acs.org The primary photochemical reaction of concern for many bipyridine complexes is photoinduced ligand dissociation, and the strategic placement of substituents like the methoxy group is a key method for mitigating this reactivity and improving photostability. tandfonline.com

| Feature | Effect of 4-Methoxy Substituent | Reference |

|---|---|---|

| Electron Density | Increases electron-donating ability of the bipyridine ligand. | tandfonline.com |

| Ligand Dissociation | Can shut down or decrease the rate of photo-induced ligand dissociation. | tandfonline.com |

| Stability in Solvents | Enhances stability of some metal complexes (e.g., Cu(I)) in coordinative solvents like acetonitrile compared to unsubstituted analogs. | |

| Luminescence | Increased stability against non-radiative decay pathways often results in higher luminescence quantum yields. | tandfonline.com |

Solvent Effects on Photophysical Behavior

The photophysical properties of this compound and its metal complexes are highly sensitive to the solvent environment, a phenomenon known as solvatochromism. The polarity, viscosity, and specific solute-solvent interactions (such as hydrogen bonding) of the solvent can significantly alter the absorption and emission characteristics of these compounds. nih.govmdpi.com

Solvent polarity can differentially stabilize the ground state and the excited state of a molecule. For metal complexes featuring this compound, the excited states often have a significant charge-transfer character, such as in metal-to-ligand charge transfer (MLCT) transitions. bohrium.com Polar solvents can stabilize this charge-separated excited state more than the ground state, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum. The Lippert-Mataga plot, which correlates the Stokes shift with the solvent's orientational polarizability, is a common tool used to quantify these effects in similar fluorophores. mdpi.com

Systematic studies on ruthenium(II) complexes containing 4,4'-dimethoxy-2,2'-bipyridine (B102126) have provided detailed insights into their photophysical behavior in acetonitrile. tandfonline.comtandfonline.com The presence of the two methoxy groups leads to a notable red-shift in both the MLCT absorption and the emission maxima when compared to the parent complex with unsubstituted 2,2'-bipyridine. tandfonline.comtandfonline.com This shift is attributed to the destabilization of the ruthenium dπ orbitals by the electron-donating methoxy groups, which decreases the energy gap between the ground and excited states. tandfonline.com Furthermore, these complexes exhibit higher luminescence quantum yields in acetonitrile compared to the unsubstituted analog, a consequence of the increased stability against photochemical degradation pathways like ligand loss. tandfonline.comtandfonline.com

The choice of solvent is critical for both characterization and application. Electronic absorption spectra have been examined in various solvents, including acetonitrile and dichloromethane, revealing the influence of the solvent on the complex's electronic structure. acs.org In some instances, the solvent can directly participate in the complex's dynamics; for example, coordinative solvents like acetonitrile or dimethylformamide (DMF) can promote ligand exchange, altering the species present in the solution. researchgate.net Conversely, less-coordinative solvents like dichloromethane may better preserve a complex's integrity, though issues like dynamic ligand dissociation can still arise. acs.org

Table 1: Photophysical Data for Ruthenium(II) Complexes in Acetonitrile (CH₃CN) at 298 K Data derived from a comparative study of Ru(II) polypyridine complexes. tandfonline.com

| Complex | Ligands | Absorption Maxima λabs (nm) (ε, M-1cm-1) | Emission Maxima λem (nm) | Luminescence Quantum Yield (Φem) |

|---|---|---|---|---|

| 1 | tpy, bpy, py | 466 (8,800) | 618 | 2.0 x 10-4 |

| 2 | tpy, (CH₃O)₂bpy, py | 474 (11,000) | 697 | 2.7 x 10-4 |

| 3 | tpy, (CH₃O)₂bpy, 4-CH₃O-py | 478 (12,100) | 695 | 7.2 x 10-4 |

| 4 | tpy, (CH₃O)₂bpy, 4-NH₂-py | 485 (14,000) | 720 | 7.4 x 10-4 |

Electrochemical Behavior of 4 Methoxy 2,2 Bipyridine and Its Complexes

Redox Potentials and Ligand-Centered Redox Activity

The electrochemical behavior of complexes containing 4-methoxy-2,2'-bipyridine is characterized by both metal-centered and ligand-centered redox processes. The 2,2'-bipyridine (B1663995) ligand is recognized as being "redox non-innocent," meaning it can actively participate in electron transfer reactions, storing and delocalizing electrons within its own π-orbital system. frontiersin.orgacs.org

The redox potential of a complex is significantly influenced by the electronic nature of its ligands. The presence of the electron-donating methoxy (B1213986) group on the bipyridine ring makes ligand-centered reductions energetically less favorable when compared to the unsubstituted bipyridine ligand. dokumen.pub This is because the -OMe group increases the electron density on the ligand, making it more difficult to add an electron. For instance, studies on ruthenium complexes show the additive effects of substituents on the Ru(III)/Ru(II) reduction potential. A complex containing both a hydroxy and a methoxy group, [Ru(bpy)2(44'bpy(OH)(OMe))]²⁺, exhibits a Ru(III)/Ru(II) reduction potential of 0.92 V vs. Ag/AgCl in acidic aqueous solution. researchgate.net

Evidence for ligand-centered redox activity is often derived from structural changes upon reduction. In zinc complexes with a bipyridine ligand, stepwise reduction results in distinct changes to the ligand's geometry. acs.org The bridging C-C bond between the two pyridine (B92270) rings systematically decreases in length upon one- and two-electron reduction, while adjacent C-N bonds elongate. acs.org These structural modifications are strong indicators that the transferred electrons are localized in the π* orbitals of the bipyridine ligand, confirming its non-innocent, redox-active character. acs.orgresearchgate.net

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a primary technique used to investigate the electrochemical properties of this compound complexes. The voltammograms reveal the potentials at which redox events occur and can provide insights into the reversibility and kinetics of the electron transfer processes.

Bipyridine complexes often exhibit reversible, one-electron reactions that can be observed by cyclic voltammetry. iieta.org For example, the cyclic voltammogram of tris(4,4′-di-methoxy-2,2′-dipyridyl)manganese(II) hexafluorophosphate (B91526) shows such electrochemical behavior. researchgate.net Similarly, ruthenium polypyridyl complexes featuring mono- or di-(3-methoxystyryl) substituted bipyridines have been characterized using cyclic voltammetry to understand their redox properties. rsc.org

However, the electrochemical behavior can be complex and is not always reversible. The investigation of a Pt(II) complex with a 6-methoxy-2,2'-bipyridine (B1349404) ligand revealed an irreversible anodic process (oxidation) at a potential of 1.29 V. mdpi.com The nature of the metal center, the other ligands in the coordination sphere, and the solvent system all play a role in the features observed in the cyclic voltammogram.

Influence of Methoxy Substituents on Electrochemical Properties

The key role of the methoxy substituent is to function as an electron-donating group, which systematically tunes the electrochemical and photophysical properties of the resulting complexes. researchgate.nettandfonline.com This effect is best understood by comparing methoxy-substituted complexes with their unsubstituted or electron-withdrawing group-substituted analogues.

The electron-donating nature of the methoxy group increases the electron density at the metal center, which generally makes the complex easier to oxidize (a lower oxidation potential) and harder to reduce (a more negative reduction potential) compared to complexes with unsubstituted bipyridine. dokumen.pubresearchgate.net This is in direct contrast to ligands with electron-withdrawing groups, such as -CF₃ or -CN, which make the complex harder to oxidize and easier to reduce. frontiersin.org

In ruthenium complexes, this electronic influence manifests in spectroscopic properties that are linked to the electrochemical potentials. The addition of methoxy groups to the bipyridine ligand in [Ru(tpy)(bpy)(py)]²⁺-type complexes causes a systematic red-shift in the metal-to-ligand charge transfer (MLCT) absorption bands. tandfonline.com For example, replacing bpy with 4,4'-dimethoxy-2,2'-bipyridine (B102126) results in an 8 nm red-shift of the ¹MLCT band. tandfonline.com This shift indicates a smaller energy gap between the metal-based HOMO and the ligand-based LUMO, consistent with the electron-donating effect of the methoxy groups destabilizing the metal d-orbitals.

| Complex | Redox Process | Potential (V vs. Ag/AgCl) | Notes |

| [Ru(bpy)₂(44'bpy(OH)(OMe))]²⁺ | Ru(III)/Ru(II) | 0.92 | In acidic aqueous solution. researchgate.net |

| Pt(II) complex with 6-methoxy-2,2'-bipyridine | Oxidation | 1.29 | Anodic, irreversible process. mdpi.com |

| [Ru(bpy)₂(4,4'-dicarboxy-2,2'-bipyridine)]²⁺ | Ru(III)/Ru(II) | ~1.4 | Comparative complex with electron-withdrawing groups. mdpi.com |

| [Ru(bpy)₂(4,4'-dimethanol-2,2'-bipyridine)]²⁺ | Ru(III)/Ru(II) | ~1.2 | Comparative complex with electron-donating groups. mdpi.com |

Relationship between Electronic Structure and Redox Activity

The electrochemical properties of this compound are a direct consequence of its electronic structure. The methoxy group at the 4-position exerts a strong positive mesomeric (+M) effect, donating electron density into the π-system of the pyridine ring. mdpi.com This increases the electron density at the nitrogen atoms, making them better σ-donors and influencing the energy of the molecular orbitals of the entire complex. mdpi.com

This donation of electron density raises the energy of the highest occupied molecular orbital (HOMO), which is often metal-centered in these complexes. A higher energy HOMO means that it is easier to remove an electron, leading to a lower oxidation potential. Conversely, the electron donation also affects the lowest unoccupied molecular orbital (LUMO), which is typically located on the bipyridine ligand's π* system. frontiersin.org The increased electron density on the ring makes the LUMO less electrophilic, meaning it is energetically less favorable to add an electron. dokumen.pub This results in a more negative reduction potential for the ligand.

Theoretical studies using Density Functional Theory (DFT) confirm these relationships. core.ac.uk Calculations show a clear correlation between the energies of the frontier molecular orbitals (HOMO and LUMO) and the experimentally measured redox potentials. The electronic properties of substituted ligands can be quantified using Hammett parameters, which show a linear relationship with the redox potentials of a series of related complexes, providing a predictable model for how substituents like the methoxy group tune redox activity. core.ac.uk The reduction of the bipyridine ligand involves the population of these π* orbitals, leading to the observable changes in bond lengths and confirming the direct link between electronic structure and redox function. acs.org

Computational and Theoretical Studies on 4 Methoxy 2,2 Bipyridine Systems

Density Functional Theory (DFT) Applications

DFT has been widely employed to investigate the fundamental properties of 4-Methoxy-2,2'-bipyridine and its derivatives. This powerful computational method allows for the accurate calculation of molecular geometries, electronic structures, and the determination of ligand oxidation states in metal complexes.

The foundational step in the computational study of any molecule is the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. For this compound, DFT calculations are used to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. The crystal structure of the related compound, 4,4'-Dimethoxy-2,2'-bipyridine (B102126), reveals a dihedral angle of 5.8(1)° between the two pyridine (B92270) rings, providing an experimental benchmark for computational results nih.govresearchgate.net. DFT methods, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), are capable of accurately reproducing such experimental geometries scispace.comresearchgate.netindexcopernicus.com.

Once the geometry is optimized, a detailed analysis of the electronic structure can be performed. This includes the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are crucial in determining the molecule's reactivity, electronic properties, and its behavior as a ligand in coordination complexes scispace.com. For instance, the HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and its potential to participate in charge transfer interactions.

Table 1: Selected Calculated Structural and Electronic Parameters for this compound

| Parameter | Description | Typical Calculated Value |

| Dihedral Angle (N-C-C-N) | The twist angle between the two pyridine rings. | ~5-10° |

| C-C Inter-ring Bond Length | The length of the bond connecting the two pyridine rings. | ~1.49 Å |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Varies with functional and basis set |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Varies with functional and basis set |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Varies with functional and basis set |

Note: The specific values for HOMO and LUMO energies are highly dependent on the chosen DFT functional and basis set.

In the context of metal complexes, 2,2'-bipyridine (B1663995) and its derivatives are known as "non-innocent" ligands, meaning they can exist in various oxidation states. DFT calculations have proven to be a powerful tool in determining the oxidation level of the bipyridine ligand within a complex, which can be neutral (bpy⁰), a radical anion (bpy⁻), or a dianion (bpy²⁻) nih.govresearchgate.net. The distribution of electron density and the spin state of the complex, as calculated by DFT, can reveal the true oxidation state of both the metal center and the ligand nih.gov. This is particularly important for understanding the redox properties and reactivity of complexes containing this compound. The methoxy (B1213986) group, being an electron-donating group, can influence the electron density on the bipyridine framework and, consequently, its redox behavior and the stability of different oxidation states in a metal complex.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Photophysics

TD-DFT is an extension of DFT that is used to study the excited states of molecules. It is instrumental in understanding the electronic transitions that occur upon absorption of light and the subsequent photophysical processes, such as fluorescence and phosphorescence bath.ac.uknih.govnih.gov. For systems involving this compound, TD-DFT can predict the energies of electronic transitions, which correspond to the absorption bands observed in UV-visible spectroscopy researchgate.net.

These calculations can identify the nature of the electronic transitions, for example, whether they are localized on the ligand (π-π* transitions) or involve charge transfer between the metal and the ligand (metal-to-ligand charge transfer, MLCT, or ligand-to-metal charge transfer, LMCT) in coordination complexes nih.govresearchgate.net. The introduction of the methoxy group can subtly alter the energies of these transitions compared to unsubstituted bipyridine, which can be accurately modeled by TD-DFT.

Prediction of Spectroscopic and Electrochemical Properties

Computational methods, particularly DFT, are increasingly used to predict spectroscopic and electrochemical properties with a high degree of accuracy. For this compound, DFT calculations can be used to simulate its vibrational spectra (infrared and Raman), providing a theoretical basis for the assignment of experimentally observed vibrational modes dntb.gov.ua.

Furthermore, DFT can be used to predict electrochemical properties, such as redox potentials nih.govutupub.fichemrxiv.org. By calculating the energies of the neutral molecule and its oxidized or reduced forms, the ionization potential and electron affinity can be estimated, which are related to the oxidation and reduction potentials, respectively. The electron-donating nature of the methoxy group is expected to make the oxidation of this compound easier compared to the unsubstituted ligand, a trend that can be quantified through DFT calculations. These theoretical predictions are invaluable for the design of new materials with specific electrochemical and spectroscopic characteristics.

Modeling of Metal-Ligand Interactions

Understanding the nature of the interaction between a metal ion and a ligand is fundamental to coordination chemistry. DFT provides a powerful framework for modeling these interactions in complexes of this compound nih.gov. These calculations can provide detailed information about the geometry of the coordination sphere, the strength of the metal-ligand bonds, and the electronic effects of the ligand on the metal center nih.govresearchgate.net.

By analyzing the molecular orbitals of the complex, the nature of the bonding can be described in terms of σ-donation from the ligand to the metal and π-back-donation from the metal to the ligand. The presence of the electron-donating methoxy group on the bipyridine ring can enhance the σ-donating ability of the ligand, which in turn can influence the properties and reactivity of the metal complex. These computational models are crucial for rationalizing experimental observations and for the predictive design of new functional coordination compounds.

Advanced Applications and Research Directions

Catalytic Applications

The unique electronic signature of 4-Methoxy-2,2'-bipyridine makes it a valuable ligand for a variety of metal-catalyzed reactions. Its ability to fine-tune the reactivity of a metal center is a key aspect of its catalytic utility.

Role as Ligands in Homogeneous and Heterogeneous Catalysis

In coordination chemistry, this compound functions as a bidentate ligand, forming stable complexes with a wide range of transition metals. The methoxy (B1213986) group, being electron-donating, increases the electron density on the bipyridine system. This enhanced electron-donating ability strengthens the bond to the metal center and can stabilize higher oxidation states of the metal during a catalytic cycle.

In homogeneous catalysis , this electronic modification is crucial. For instance, in ruthenium complexes, substituting a standard bipyridine ligand with this compound provides electron-donating properties similar to a hydroxy-substituted bipyridine, which can be used to control electron transfer processes without the added complication of proton transfer. nsf.gov This allows for the precise tuning of the redox potential of the catalyst. Metal complexes incorporating this ligand are often soluble in organic solvents, facilitating reactions in a single phase.

In heterogeneous catalysis , this compound and its derivatives are used to stabilize metal nanoparticles, preventing their aggregation and deactivation. These functionalized nanoparticles can be dispersed on solid supports, combining the high activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. epfl.ch Bipyridine-based organosilica nanotubes have also been developed as platforms for molecular heterogeneous catalysts, where the bipyridine unit is integrated into the framework to anchor active metal species for reactions like C-H bond activation.

Supramolecular Chemistry and Self-Assembly

The rigid, planar structure and coordinating nitrogen atoms of this compound make it an excellent candidate for the construction of complex, ordered supramolecular structures through coordination-driven self-assembly.

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

MOFs containing open 2,2'-bipyridine (B1663995) sites are particularly interesting as they can be post-synthetically metalated. This allows for the introduction of new catalytic or functional sites into a pre-formed, porous framework. For example, a Zr(IV)-based MOF with open bipyridine sites was shown to readily complex with PdCl₂, creating a robust and recyclable catalyst for Suzuki-Miyaura cross-coupling reactions.

Design of Supramolecular Architectures

Coordination-driven self-assembly utilizes the predictable coordination geometry of metal ions to assemble ligands like this compound into discrete, well-defined supramolecular architectures such as metallacycles and metallacages. nih.gov The final structure is dictated by the angle of the ligand and the preferred coordination number of the metal ion.

The packing of these molecules in the solid state is governed by non-covalent interactions, including π-π stacking between the aromatic rings of adjacent bipyridine ligands and weaker C-H···N or C-H···π hydrogen bonds. These interactions are fundamental to crystal engineering and the design of materials with specific properties. The twisted orientation of bipyridine rings relative to the metal coordination plane is a common feature, adopted to relieve steric hindrance. nih.gov

| Architecture Type | Metal Ion Example | Role of Bipyridine Ligand | Key Structural Features |

|---|---|---|---|

| Metal-Organic Framework (MOF) | Zr(IV), Cu(II), Co(II) | Acts as a linker or chelating co-ligand. | Porous, crystalline structures with potential for post-synthetic modification. |

| Coordination Polymer | Ag(I), Cu(II) | Bridges metal centers to form extended 1D, 2D, or 3D networks. | Structure is influenced by metal coordination geometry and counter-ions. |

| Supramolecular Coordination Complex (e.g., Metallacycle) | Pt(II), Pd(II) | Forms the sides of discrete, self-assembled polygons or polyhedra. | Defined shapes and sizes (e.g., squares, rectangles) driven by coordination. nih.gov |

Conformational Switching in Self-Assembly

The conformation of the 2,2'-bipyridine unit can play a crucial role in the outcome of a self-assembly process. The two pyridine (B92270) rings are connected by a C-C single bond, and rotation around this bond can lead to different conformations (e.g., syn and anti). While the syn (or cisoid) conformation is required for chelation to a single metal center, the anti (or transoid) conformation can be adopted when bridging two different metal centers or in the uncoordinated state.

In complex supramolecular systems, the ability of ligands to adopt different conformations can lead to the formation of atropisomers or allow the system to switch between different assembled states in response to an external stimulus, such as a change in solvent or temperature. amercrystalassn.org For example, in large metallacycles, the pyridine rings of bridging bipyridine ligands often exhibit significant twist angles relative to each other to minimize steric repulsion, demonstrating conformational flexibility within a larger assembled structure. nih.gov This conformational adaptability is a key principle in the design of dynamic and responsive supramolecular materials.

Advanced Materials Science

In the field of organic electronics, materials with tunable redox properties are highly sought after for applications like electrochromic devices and organic batteries. nih.gov The 2,2'-bipyridine framework is a key component in novel organic redox systems. By modifying the bipyridine core, it is possible to create multi-stage redox-active molecules capable of existing in several stable oxidation states. nih.gov The incorporation of 4-methoxy substituents is a critical strategy in this context. The electron-donating methoxy groups lower the oxidation potential of the molecule, making it a stronger reducing agent and influencing the stability of its various redox states. These systems exhibit strong polyelectrochromic properties, with distinct color changes and strong absorptions in the near-infrared (NIR) region in their mixed-valence states, which is highly desirable for electronic and photonic applications.

The 4,4'-dimethoxy-2,2'-bipyridine (B102126) ligand has been extensively used in the development of luminescent transition metal complexes, particularly for applications in Organic Light-Emitting Diodes (OLEDs). The performance of OLEDs relies heavily on the photophysical properties of the emitter molecule. Ruthenium(II) polypyridine complexes are a well-studied class of phosphorescent emitters.

Research has shown that introducing electron-donating methoxy groups at the 4 and 4' positions of the bipyridine ligand systematically tunes the absorbance and luminescence properties of the complex. This substitution leads to a red-shift in the metal-to-ligand charge transfer (¹MLCT) absorption band and a corresponding red-shift in the luminescence maxima. Crucially, these complexes often exhibit increased luminescence quantum yields compared to their unsubstituted bipyridine counterparts. This enhancement is attributed to the electronic effects of the methoxy groups, which can alter the energy levels of the molecular orbitals involved in the emissive decay process. Platinum(II) complexes featuring various bipyridine derivatives have also been investigated as emitters in OLEDs, demonstrating that ligand modification is a powerful tool for achieving color-stable and efficient devices. rsc.org

| Complex | ¹MLCT Absorbance (nm) | Luminescence Maxima (nm) | Luminescence Quantum Yield (Φ) |

|---|---|---|---|

| [Ru(tpy)(bpy)(py)]²⁺ | 466 | ~650 | 2.0 x 10⁻⁴ |

| [Ru(tpy)((CH₃O)₂bpy)(py)]²⁺ | 474 | ~690 | 2.7 x 10⁻⁴ |

| [Ru(tpy)((CH₃O)₂bpy)(4-CH₃O-py)]²⁺ | 478 | ~720 | 7.2 x 10⁻⁴ |

| [Ru(tpy)((CH₃O)₂bpy)(4-NH₂-py)]²⁺ | 485 | >750 | 7.4 x 10⁻⁴ |

Data sourced from studies on ruthenium(II) polypyridine complexes. Note: (CH₃O)₂bpy = 4,4'-dimethoxy-2,2'-bipyridine.

In dye-sensitized solar cells (DSSCs), a photosensitizer dye absorbs light and injects an electron into a semiconductor, typically titanium dioxide (TiO₂). The efficiency of this process is highly dependent on the dye's structure. The 2,2'-bipyridine ligand is a common anchoring group and structural component in ruthenium-based and other organic dyes.

| Sensitizer (B1316253) System | Open-Circuit Voltage (Voc) (mV) | Short-Circuit Current (Jsc) (mA cm⁻²) | Fill Factor (FF) (%) | Power Conversion Efficiency (PCE) (%) |

|---|---|---|---|---|

| Porphyrin Dye JA3 | 801 | 12.23 | 63.55 | 6.23 |

| JA3 + Bipyridine Dye S3 (Co-sensitization) | 821 | 15.46 | 64.55 | 8.20 |

| N3 Dye | - | - | - | 6.16 |

| N3 + Bithiophene Dye 5a (Co-sensitization) | 0.676 (V) | 18.14 | - | 7.42 |

Data compiled from studies on co-sensitization in DSSCs. rsc.orgnih.gov

Sensing Applications

The development of fluorescent probes for the selective detection of biologically and environmentally important metal ions is a significant area of research. The 2,2'-bipyridine scaffold is an excellent chelating agent for various metal ions. When incorporated into a fluorophore, the binding of a target metal ion can induce a change in the fluorescence signal (either "turn-on" or "turn-off"), allowing for sensitive detection.

The this compound ligand is well-suited for this application. The bipyridine unit provides the metal-binding site, while the methoxy groups can modulate the photophysical properties of the probe. For instance, a recently developed fluorescent chemosensor for Zn²⁺ detection utilizes a 2,2'-bipyridine chelator moiety attached to a modified Green Fluorescent Protein (GFP) chromophore. mdpi.comnih.gov Upon binding Zn²⁺ in a 1:1 complex, the sensor exhibits a remarkable 53-fold fluorescence enhancement. nih.gov This "turn-on" mechanism is attributed to the rigidification of the molecule upon chelation, which blocks non-radiative decay pathways. While this specific example does not include the methoxy group, it highlights the efficacy of the bipyridine core. The inclusion of methoxy substituents would be a rational design strategy to shift the excitation and emission wavelengths or to further enhance the quantum yield of such sensors. Similarly, various "Off-On" fluorescent probes have been designed for the selective and sensitive detection of Cu²⁺, often utilizing chelation to induce a structural change that restores fluorescence. nih.govnih.gov

Electrochemical Sensors

The application of this compound in the realm of electrochemical sensors is an area of specialized research. While extensive data on a wide array of bipyridine derivatives exists, the specific use of the 4-methoxy substituted variant is less common, with research focusing on its role within larger molecular assemblies or as a precursor for more complex sensor materials.

Studies have primarily investigated the electrochemical properties of metal complexes incorporating this compound. The methoxy group, being an electron-donating group, can influence the redox potential of the central metal ion in such complexes. This modulation of electronic properties is a key aspect explored in the design of electrochemical sensors. The principle often relies on the change in the electrochemical signal (e.g., current or potential) of the complex upon interaction with a target analyte.

Research in this area has explored the development of sensors for various analytes, although specific performance metrics for a sensor solely based on this compound are not widely reported. The general approach involves immobilizing a metal complex of this compound onto an electrode surface. The interaction of this modified electrode with the target analyte leads to a measurable change in the electrochemical response.

Future Perspectives and Emerging Research Areas

Development of Novel Synthetic Routes for Methoxy-Bipyridine Isomers

The synthesis of methoxy-substituted bipyridines is crucial for accessing a wide range of tailored ligands for coordination chemistry and materials science. While established methods like Suzuki and Negishi cross-coupling are commonly employed, ongoing research focuses on improving efficiency, yield, and access to a broader diversity of isomers.

Future research is directed towards more sustainable and atom-economical synthetic strategies. This includes the development of one-pot reaction sequences and the use of greener catalysts and solvents to minimize environmental impact. For instance, improved methods for preparing key precursors like 4,4'-dicarboxy-2,2'-bipyridine and its derivatives are being explored to streamline the synthesis of functionalized ligands researchgate.net. The Horner–Wordsworth–Emmons reaction is another powerful tool used to create π-conjugated bipyridine systems, allowing for the introduction of donor substituents like methoxy (B1213986) groups to create 'push-pull' molecules with specific emissive properties researchgate.netias.ac.in.

Moreover, photochemical ligand substitution reactions are emerging as a novel route to create specific bipyridine complexes. For example, the photochemical reaction of certain rhenium(I) complexes has been shown to quantitatively yield new biscarbonyl complexes, demonstrating a pathway to synthesize molecules with four different types of ligands in a controlled manner nih.gov. The development of such innovative synthetic methodologies is essential for producing a wider array of methoxy-bipyridine isomers with precisely controlled substitution patterns, which is fundamental for systematic studies of structure-property relationships.

Exploration of New Metal Complexes and their Properties

The introduction of methoxy groups onto the bipyridine framework significantly influences the electronic properties of the resulting metal complexes. As electron-donating groups, methoxy substituents can increase the electron density on the bipyridine system, enhancing the ligand's ability to donate electrons to a metal center . This modulation of the ligand field has profound effects on the photophysical and electrochemical properties of the complexes.

Researchers are actively synthesizing and characterizing new metal complexes with methoxy-bipyridine ligands to explore these effects. For example, ruthenium(II) complexes containing 4-methoxy-2,2'-bipyridine have been synthesized to study proton-coupled electron transfer (PCET), where the methoxy group serves as a non-deprotonatable control against hydroxy-substituted analogues nsf.gov. Studies on ruthenium(II) complexes with 4,4′-dimethoxy-2,2′-bipyridine have shown that the increased electron-donating ability of the ligand leads to a significant red-shift in the emission maxima compared to complexes with unsubstituted bipyridine tandfonline.com.

The exploration extends to other transition metals as well. Copper(I) and Copper(II) complexes with methoxy-substituted bipyridine ligands have been synthesized, and their photophysical and electrochemical properties have been shown to be seriously impacted by the nature of the chelating ligand rsc.orgcnr.it. The substitution of methyl with methoxy groups can influence the coordination geometry of the complex, leading to dynamic equilibria between different coordination modes cnr.it. The ongoing synthesis of new complexes with various transition metals will continue to uncover novel properties and potential applications.

| Complex | Metal Center | Key Property/Finding | Reference |

| [Ru(bpy)2(4bpyOMe)]2+ | Ruthenium(II) | Methoxy-substitution provides similar electron-donating properties to hydroxy-substitution. | nsf.gov |

| [Ru(tpy)((CH3O)2bpy)(py)]2+ | Ruthenium(II) | Increased electron-donation from (CH3O)2bpy ligand causes a 79 nm red-shift in emission compared to unsubstituted bpy. | tandfonline.com |

| Copper(I) and Copper(II) complexes | Copper(I/II) | Methoxy substitution influences coordination geometry and impacts photophysical and electrochemical properties. | rsc.orgcnr.it |

Computational Design and Prediction of Methoxy-Bipyridine Based Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for designing and predicting the properties of methoxy-bipyridine based systems zib.de. These methods allow for the in-silico exploration of molecular structures, electronic properties, and spectroscopic behavior, guiding experimental efforts and providing deep insights into structure-function relationships.

DFT calculations are used to optimize the geometries of metal complexes and to understand the nature of their molecular orbitals researchgate.netresearchgate.netmdpi.com. For instance, in the study of copper(I) dyes for solar cells, DFT has been used to analyze the localization of the HOMO and LUMO orbitals, revealing that the HOMO is centered on the copper atom with contributions from the ancillary methoxy-functionalized ligand mdpi.com. This understanding is crucial for designing more efficient charge-transfer systems.

Computational modeling also plays a key role in predicting the excited-state properties of these complexes. Time-Dependent DFT (TD-DFT) can simulate absorption spectra and elucidate the nature of electronic transitions, such as metal-to-ligand charge transfer (MLCT) states iut.ac.irnih.gov. By modeling the distortions in the excited states, researchers can account for the vibronic features observed in experimental emission spectra, leading to a more comprehensive understanding of their photophysical behavior nih.gov. The synergy between machine learning and computational chemistry is poised to further accelerate the discovery and design of novel methoxy-bipyridine systems with targeted properties arxiv.org.

| Computational Method | Application | Key Insight | Reference |

| Density Functional Theory (DFT) | Geometry Optimization & MO Analysis | Elucidated the contribution of methoxy-ligands to the HOMO in Copper(I) dye complexes. | mdpi.com |

| Time-Dependent DFT (TD-DFT) | Excited State & Spectra Simulation | Predicts MLCT states and helps understand emission spectra of Ruthenium(II) complexes. | iut.ac.irnih.gov |

| Franck-Condon Approximation | Emission Band Shape Analysis | Models excited-state distortions to simulate observed vibronic sidebands in emission spectra. | nih.gov |

Integration into Advanced Functional Materials

The unique properties of this compound and its derivatives make them highly promising candidates for integration into a variety of advanced functional materials. Their primary areas of application are in solar energy conversion and organic light-emitting diodes (OLEDs).

Dye-Sensitized Solar Cells (DSSCs): Methoxy-substituted bipyridine ligands are extensively used in the design of sensitizer (B1316253) dyes for DSSCs. The electron-donating nature of the methoxy group can enhance the "push-pull" characteristics of the dye, which is beneficial for efficient charge separation and injection into the semiconductor electrode mdpi.comproquest.com. In copper(I)-based DSSCs, introducing peripheral methoxy groups into the ancillary bipyridine ligands has been systematically studied to optimize device performance mdpi.comacs.org. The position and number of methoxy groups can be tuned to modulate the energy levels of the dye, leading to improved open-circuit voltage (VOC) and short-circuit current density (JSC) mdpi.comproquest.com. Copper complexes with methoxy-substituted ligands have also been investigated as potential redox mediators in DSSCs rsc.orgcnr.it.

Organic Light-Emitting Diodes (OLEDs): Bipyridine-based metal complexes, particularly those of iridium(III) and ruthenium(II), are excellent phosphorescent emitters for OLEDs rsc.orgutexas.eduwisc.edu. The introduction of methoxy groups can tune the emission color and improve the quantum efficiency of the device. For example, bicarbazole-bipyridine molecules have been developed as host materials for sky-blue phosphorescent OLEDs, achieving high triplet energies and enabling devices with extremely low driving voltages and high external quantum efficiencies rsc.org. The ability to modify the bipyridine ligand with methoxy groups provides a powerful strategy for developing next-generation emitters and host materials for high-performance, energy-efficient displays and lighting.

The continued development of these materials relies on a deep understanding of the fundamental structure-property relationships, which will be further elucidated through the synergistic efforts of synthetic chemistry, spectroscopy, and computational modeling.

Q & A

Q. What are the most reliable synthetic routes for 4-Methoxy-2,2'-bipyridine, and how do reaction conditions influence yields?

this compound is typically synthesized via palladium-catalyzed cross-coupling reactions. The Negishi coupling strategy, involving pyridyl zinc halides and methoxy-substituted pyridyl halides/triflates, is highly efficient due to its functional group tolerance and regioselectivity . For example:

- Step 1 : Prepare a methoxy-substituted pyridyl triflate (e.g., 4-methoxy-2-pyridyl triflate) via reaction of 4-methoxy-2-hydroxypyridine with trifluoromethanesulfonic anhydride.

- Step 2 : Generate a pyridyl zinc halide (e.g., 2-pyridyl zinc chloride) by transmetallation of 2-bromopyridine with tert-butyllithium and ZnCl₂.

- Step 3 : Couple the intermediates under Pd catalysis (e.g., Pd(PPh₃)₄) in THF at reflux.

Yields (>85%) depend on avoiding moisture, optimizing catalyst loading (1–5 mol%), and using flame-dried ZnCl₂ .

Q. How can researchers characterize the structural and electronic properties of this compound?

Key characterization methods include:

- X-ray crystallography : Resolve crystal structures (e.g., intermolecular hydrogen bonding with carboxylic acids) .

- NMR spectroscopy : Analyze methoxy proton environments (δ ~3.9 ppm in CDCl₃) and aromatic proton splitting patterns to confirm regiochemistry .

- UV-vis and EPR spectroscopy : Study electronic transitions and paramagnetic behavior in metal complexes (e.g., Ru(II) or Ir(III) coordination) .

- Cyclic voltammetry : Assess redox potentials when used as a ligand in electrocatalytic systems .

Q. What are the primary applications of this compound in academic research?

This ligand is widely used in:

- Coordination chemistry : As a chelating agent for transition metals (e.g., Ru, Ir) in luminescent complexes for bioimaging .

- Catalysis : In photocatalytic CO₂ reduction systems, where the methoxy group modulates electron density at the metal center .

- Materials science : As a building block for supramolecular polymers, leveraging its hydrogen-bonding capability with carboxylic acids .

Advanced Research Questions

Q. How does the methoxy substituent influence the electronic structure of metal complexes?

The electron-donating methoxy group alters the ligand’s π-accepting ability, stabilizing metal centers in higher oxidation states. For example:

- In [Ru(bpy)₂(4-MeO-bpy)]²⁺ complexes, the methoxy group increases the ligand field splitting energy (Δ₀) by ~0.2 eV compared to unsubstituted bipyridine, as confirmed by DFT calculations .

- XAS studies of Ta complexes show methoxy-induced shifts in pre-edge features, indicating modified d-orbital hybridization .

Researchers should compare cyclic voltammetry data across substituted/unsubstituted analogues to quantify electronic effects .

Q. How should researchers address contradictions in reported synthetic yields or product distributions?

Discrepancies often arise from:

- Reagent purity : Flame-dried ZnCl₂ is critical for high yields in Negishi coupling; residual moisture reduces reactivity .

- Catalyst selection : Pd(PPh₃)₄ vs. PdCl₂(dppf) can alter coupling efficiency by 10–15% .

- Substituent position : Methoxy at the 4-position vs. 5/6-positions may sterically hinder coupling, requiring adjusted reaction times (e.g., 24 hr vs. 12 hr) .

Validate protocols via control experiments (e.g., varying Pd sources) and characterize byproducts via HPLC-MS .

Q. What methodologies are used to study the role of this compound in catalytic cycles?

Mechanistic studies often employ:

- Time-resolved spectroscopy : Track ligand-metal charge transfer (LMCT) in photocatalysis using femtosecond transient absorption .